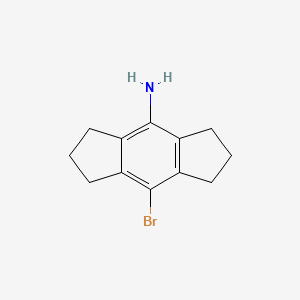
4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with a pyrrole ring structure. This compound is characterized by the presence of a formyl group at the 4-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position. Pyrrole derivatives are significant in various fields due to their unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the condensation of a suitable precursor with a formylating agent. One common method is the reaction of 3-methylpyrrole-2-carboxylic acid with a formylating agent such as formic acid or formamide under acidic conditions. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. Catalysts and solvents are selected to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: 4-carboxy-3-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 4-hydroxymethyl-3-methyl-1H-pyrrole-2-carboxylic acid.
Substitution: 4-bromo-3-methyl-1H-pyrrole-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-formyl-1H-pyrrole-2-carboxylic acid: Lacks the methyl group at the 3-position.
3-methyl-1H-pyrrole-2-carboxylic acid: Lacks the formyl group at the 4-position.
4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid: Contains an additional methyl group at the 5-position.
Uniqueness
4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both formyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid involves the conversion of 3-methyl-1H-pyrrole-2-carboxylic acid to the target compound through a series of reactions.", "Starting Materials": [ "3-methyl-1H-pyrrole-2-carboxylic acid", "Sodium nitrite", "Hydrochloric acid", "Sodium nitrate", "Sodium hydroxide", "Sodium dithionite", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of 3-methyl-1H-pyrrole-2-carboxylic acid to 3-methyl-1H-pyrrole-2-carboxylic acid hydrazide using hydrazine hydrate", "Step 2: Diazotization of 3-methyl-1H-pyrrole-2-carboxylic acid hydrazide using sodium nitrite and hydrochloric acid to form diazonium salt", "Step 3: Coupling of diazonium salt with sodium nitrate to form 4-nitro-3-methyl-1H-pyrrole-2-carboxylic acid", "Step 4: Reduction of 4-nitro-3-methyl-1H-pyrrole-2-carboxylic acid to 4-amino-3-methyl-1H-pyrrole-2-carboxylic acid using sodium dithionite", "Step 5: Formylation of 4-amino-3-methyl-1H-pyrrole-2-carboxylic acid using ethyl formate and sodium hydroxide to form 4-formamido-3-methyl-1H-pyrrole-2-carboxylic acid", "Step 6: Hydrolysis of 4-formamido-3-methyl-1H-pyrrole-2-carboxylic acid using sodium hydroxide to form 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid", "Step 7: Neutralization of the reaction mixture using sodium bicarbonate and extraction of the product using ethyl acetate", "Step 8: Purification of the product using recrystallization from water and drying to obtain the final product" ] } | |
CAS-Nummer |
1782203-35-3 |
Molekularformel |
C7H7NO3 |
Molekulargewicht |
153.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



